molecular formula C20H23F2N3OS B6033069 1-(2,3-difluorobenzyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]piperidine

1-(2,3-difluorobenzyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]piperidine

Cat. No. B6033069
M. Wt: 391.5 g/mol
InChI Key: IDGABWZDFPVDGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-difluorobenzyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]piperidine, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). It is a promising drug candidate for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

1-(2,3-difluorobenzyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]piperidine is a reversible inhibitor of BTK, which is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. BTK is activated upon binding of the B-cell receptor to an antigen, leading to downstream signaling events that promote cell survival and proliferation. 1-(2,3-difluorobenzyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]piperidine binds to the active site of BTK and blocks its kinase activity, thereby inhibiting downstream signaling and inducing apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
1-(2,3-difluorobenzyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]piperidine has been shown to have potent anti-tumor effects in preclinical models of B-cell malignancies. It can induce apoptosis and inhibit the proliferation of B cells. 1-(2,3-difluorobenzyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]piperidine also has immunomodulatory effects, as it can reduce the activation and differentiation of immune cells, such as B cells, T cells, and macrophages. In addition, 1-(2,3-difluorobenzyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]piperidine can reduce inflammation by inhibiting the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

1-(2,3-difluorobenzyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]piperidine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and selectivity for BTK, which makes it a useful tool for studying B-cell receptor signaling and its role in disease. However, 1-(2,3-difluorobenzyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]piperidine also has some limitations. It has low solubility in water, which can make it difficult to use in in vivo experiments. In addition, 1-(2,3-difluorobenzyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]piperidine can have off-target effects on other kinases, which can complicate data interpretation.

Future Directions

There are several future directions for the research and development of 1-(2,3-difluorobenzyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]piperidine. One direction is to optimize the pharmacokinetics and pharmacodynamics of 1-(2,3-difluorobenzyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]piperidine to improve its efficacy and safety in clinical trials. Another direction is to investigate the potential of 1-(2,3-difluorobenzyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]piperidine in combination with other drugs, such as immune checkpoint inhibitors, to enhance its anti-tumor effects. Furthermore, 1-(2,3-difluorobenzyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]piperidine can be explored for its potential in the treatment of other diseases, such as autoimmune diseases and inflammatory disorders. Overall, 1-(2,3-difluorobenzyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]piperidine is a promising drug candidate that has the potential to make a significant impact on the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(2,3-difluorobenzyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]piperidine involves several steps, including the preparation of 1-(2,3-difluorobenzyl)piperidine, 1-(1,3-thiazol-4-ylcarbonyl)pyrrolidine, and the coupling of these two compounds. The final product is obtained through purification and isolation. The synthesis of 1-(2,3-difluorobenzyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]piperidine has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

1-(2,3-difluorobenzyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]piperidine has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). 1-(2,3-difluorobenzyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]piperidine inhibits BTK, which is a key mediator of B-cell receptor signaling. By blocking BTK, 1-(2,3-difluorobenzyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]piperidine can disrupt the survival and proliferation of B-cell malignancies.
In addition to its anti-tumor effects, 1-(2,3-difluorobenzyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]piperidine has also been investigated for its potential in the treatment of autoimmune diseases and inflammatory disorders. BTK is involved in the activation of immune cells, such as B cells, T cells, and macrophages. By inhibiting BTK, 1-(2,3-difluorobenzyl)-4-[1-(1,3-thiazol-4-ylcarbonyl)-3-pyrrolidinyl]piperidine can modulate the immune response and reduce inflammation.

properties

IUPAC Name

[3-[1-[(2,3-difluorophenyl)methyl]piperidin-4-yl]pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3OS/c21-17-3-1-2-16(19(17)22)10-24-7-4-14(5-8-24)15-6-9-25(11-15)20(26)18-12-27-13-23-18/h1-3,12-15H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGABWZDFPVDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2CCN(C2)C(=O)C3=CSC=N3)CC4=C(C(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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